molecular formula C10H5ClF3N3OS B12220792 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B12220792
M. Wt: 307.68 g/mol
InChI Key: DBXSITCGQPXRCZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carboxamide group and a phenyl ring substituted with chlorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate thiadiazole precursors. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or acetonitrile. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity. It can also interact with proteins involved in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to its thiadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H5ClF3N3OS

Molecular Weight

307.68 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C10H5ClF3N3OS/c11-7-2-1-5(3-6(7)10(12,13)14)15-9(18)8-4-19-17-16-8/h1-4H,(H,15,18)

InChI Key

DBXSITCGQPXRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)C(F)(F)F)Cl

Origin of Product

United States

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